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Compound of Interest

Compound Name: Cbz-L-Tyrosine benzyl ester

Cat. No.: B554261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cbz-L-Tyrosine benzyl ester, systematically known as benzyl (2S)-3-(4-hydroxyphenyl)-2-

(phenylmethoxycarbonylamino)propanoate, is a doubly protected derivative of the amino acid

L-tyrosine. The strategic installation of the Carboxybenzyl (Cbz or Z) group on the α-amine and

a benzyl ester (Bzl) on the carboxyl group makes it a cornerstone intermediate in synthetic

organic chemistry. This guide provides an in-depth overview of its core applications, supported

by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications
The primary utility of Cbz-L-Tyrosine benzyl ester stems from its role as a stable, yet readily

deprotectable, building block. This allows for precise chemical manipulations either at the

phenolic side chain or in the stepwise construction of larger molecules.

Peptide Synthesis
The most prominent application of Cbz-L-Tyrosine benzyl ester is in solution-phase peptide

synthesis.[1] The protecting groups prevent the highly reactive amine and carboxyl

functionalities from engaging in unwanted side reactions during peptide bond formation. This

ensures the controlled, sequential assembly of a specific peptide sequence.[2] The Cbz group

is stable under various coupling conditions and can be selectively removed, often orthogonally

to other protecting groups, to allow for chain elongation.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b554261?utm_src=pdf-interest
https://www.benchchem.com/product/b554261?utm_src=pdf-body
https://www.benchchem.com/product/b554261?utm_src=pdf-body
https://www.benchchem.com/product/b554261?utm_src=pdf-body
https://total-synthesis.com/cbz-protecting-group/
https://patents.google.com/patent/US2793204A/en
https://total-synthesis.com/cbz-protecting-group/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Complex Tyrosine Derivatives
With the backbone functionalities masked, the phenolic hydroxyl group of the tyrosine side

chain becomes a prime site for selective modification. This compound serves as a key

precursor for synthesizing advanced biomolecules and pharmaceutical intermediates.[2]

Notable examples include:

Phosphotyrosine Analogs: Essential for studying kinase signaling pathways and developing

kinase inhibitors.

L-DOPA Derivatives: Used in research related to neurodegenerative diseases like

Parkinson's. The synthesis of selectively protected L-DOPA from L-tyrosine often involves

intermediates where the original amine and carboxyl groups are protected.

Glycosylated Peptides: The hydroxyl group can be a site for O-glycosylation to create

glycopeptides with modified stability and biological activity.[2]

Drug Discovery and Development
Cbz-L-Tyrosine benzyl ester is a valuable intermediate in the synthesis of bioactive

compounds and drug candidates.[1][3] It is utilized in the construction of peptidomimetics,

where the peptide backbone is altered to improve pharmacokinetic properties, and in the

creation of prodrugs designed to enhance the solubility and bioavailability of active

pharmaceutical ingredients.[1] Its structural similarity to tyrosine also makes it a useful tool in

neuroscience research for investigating neurological pathways.[1]

Data Presentation: Physicochemical Properties
A summary of the key quantitative and qualitative properties of Cbz-L-Tyrosine benzyl ester is
provided below for easy reference.
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Property Value Reference(s)

CAS Number 5513-40-6 [1][4]

Molecular Formula C₂₄H₂₃NO₅ [1]

Molecular Weight 405.45 g/mol [1]

Appearance White to off-white powder [1]

Melting Point 115-120 °C [1]

Purity ≥ 99% (HPLC) [1]

Optical Rotation [α]²⁰/D = -25 ± 2º (c=1 in DMF) [1]

Storage Conditions 0-8 °C [1]

Experimental Protocols
The following sections provide detailed methodologies for key experimental procedures

involving Cbz-L-Tyrosine benzyl ester. These protocols are representative of common

laboratory practices.

Protocol 1: Dipeptide Synthesis (e.g., Cbz-Tyr(Bzl)-Gly-
OEt)
This protocol outlines a standard carbodiimide-mediated coupling reaction between Cbz-L-

Tyrosine (with an O-benzyl protected side chain for simplicity) and an amino acid ester. The

principle is directly applicable to Cbz-L-Tyrosine benzyl ester as the N-terminal component

after deprotection of its carboxyl group or as the C-terminal component as is.

Materials:

N-Cbz-O-benzyl-L-tyrosine

Glycine ethyl ester hydrochloride (Gly-OEt·HCl)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)
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1-Hydroxybenzotriazole (HOBt)

Triethylamine (TEA) or N-Methylmorpholine (NMM)

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

1M HCl solution

Saturated NaHCO₃ solution

Saturated NaCl (brine) solution

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

Activation: Dissolve N-Cbz-O-benzyl-L-tyrosine (1.0 eq) and HOBt (1.1 eq) in anhydrous

DCM. Cool the solution to 0 °C in an ice bath.

Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate

(dicyclohexylurea, DCU) will form if DCC is used.

Amine Component Preparation: In a separate flask, suspend Gly-OEt·HCl (1.1 eq) in

anhydrous DCM. Add TEA or NMM (1.1 eq) to neutralize the salt and form the free amine.

Stir for 15 minutes at room temperature.

Coupling: Add the neutralized glycine ethyl ester solution to the activated acid solution at 0

°C.

Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

Workup:

If DCC was used, filter the reaction mixture to remove the DCU precipitate.

Dilute the filtrate with additional DCM.
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Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x),

and brine (1x).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude dipeptide.

Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or

silica gel column chromatography to obtain the pure dipeptide.

Protocol 2: Deprotection of Cbz and Benzyl Ester
Groups via Catalytic Hydrogenation
This protocol describes the simultaneous removal of both the N-terminal Cbz group and the C-

terminal benzyl ester via hydrogenolysis, a common final step in peptide synthesis to yield the

free peptide.

Materials:

Cbz-L-Tyrosine benzyl ester (or a peptide containing these groups) (1.0 eq)

Palladium on carbon (10% Pd/C), 10-20% by weight of the substrate

Methanol (MeOH) or Ethanol (EtOH)

Hydrogen (H₂) gas source (balloon or cylinder) or a hydrogen donor like ammonium formate

(5.0 eq).[3]

Procedure (using H₂ gas):

Dissolve the protected peptide in MeOH in a round-bottom flask suitable for hydrogenation.

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

Securely attach a balloon filled with H₂ gas to the flask.

Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure an inert,

hydrogen-rich atmosphere.
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Stir the suspension vigorously at room temperature under the H₂ atmosphere.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions

are typically complete within 2-24 hours.

Workup:

Once the reaction is complete, carefully purge the flask with nitrogen.

Filter the mixture through a pad of Celite® to remove the palladium catalyst.[3]

Wash the Celite pad with additional MeOH to ensure complete recovery of the product.[3]

Combine the filtrates and remove the solvent under reduced pressure to yield the

deprotected product.

Purification: The crude product can be purified further by recrystallization or chromatography

if necessary.[3]

Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the use of Cbz-L-
Tyrosine benzyl ester.

Caption: Solution-phase peptide synthesis pathways starting from Cbz-L-Tyrosine benzyl
ester.
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Caption: Deprotection pathways for Cbz-L-Tyrosine benzyl ester to reveal reactive sites.

Caption: General experimental workflow for the complete deprotection via catalytic

hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b554261#what-is-cbz-l-tyrosine-benzyl-ester-used-for]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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